molecular formula C15H21NO2 B2395969 N-Boc-(+/-)-1-phenylbut-3-en-1-amine CAS No. 187974-79-4

N-Boc-(+/-)-1-phenylbut-3-en-1-amine

Cat. No.: B2395969
CAS No.: 187974-79-4
M. Wt: 247.338
InChI Key: ZRXZARIDOWOPFF-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-1-phenylbut-3-en-1-amine: is a compound that belongs to the class of Boc-protected amines. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly interesting due to its structural features, which include a phenyl group and a butenyl chain, making it a versatile intermediate in various synthetic pathways.

Mechanism of Action

The mechanism of action of “N-Boc-(+/-)-1-phenylbut-3-en-1-amine” would depend on its specific use in a chemical reaction. In general, the Boc group serves as a protective group for amines in chemical reactions, preventing them from reacting until the Boc group is removed .

Safety and Hazards

The safety and hazards of “N-Boc-(+/-)-1-phenylbut-3-en-1-amine” would depend on its specific structure and properties. In general, Boc-protected amines should be handled with care, as they can cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

Future research could focus on developing more efficient and sustainable methods for the protection and deprotection of the Boc group. For instance, a recent study described an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-1-phenylbut-3-en-1-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction can be carried out under various conditions:

Industrial Production Methods

Industrial production of this compound often employs scalable and sustainable methods. For instance, the use of deep eutectic solvents (DES) as reaction media has been explored to enhance the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-1-phenylbut-3-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3

    Reduction: H2/Pd, NaBH4, LiAlH4

    Substitution: R-X, RCOCl, SOCl2

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-piperazine
  • N-Boc-3-piperidone
  • N-Cbz-protected amines

Uniqueness

N-Boc-(+/-)-1-phenylbut-3-en-1-amine is unique due to its structural features, which include a phenyl group and a butenyl chain. This makes it a versatile intermediate in synthetic pathways, offering distinct reactivity compared to other Boc-protected amines .

Properties

IUPAC Name

tert-butyl N-(1-phenylbut-3-enyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-9-13(12-10-7-6-8-11-12)16-14(17)18-15(2,3)4/h5-8,10-11,13H,1,9H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXZARIDOWOPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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